N-(3-fluoro-4-methylphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide: is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction conditions usually involve the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine.
Synthesis of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative. Common reagents for this reaction include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling of the triazole and oxadiazole rings: The final step involves the coupling of the triazole and oxadiazole intermediates to form the desired compound. This can be achieved through a condensation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide has been studied for various applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its ability to interact with biological targets.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide
- N-(3-bromo-4-methylphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The presence of the fluorine atom in N-(3-fluoro-4-methylphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide can significantly influence its chemical reactivity and biological activity, making it distinct from its chloro and bromo analogs. Fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c1-12-3-6-14(7-4-12)10-27-11-17(24-26-27)18-23-20(29-25-18)19(28)22-15-8-5-13(2)16(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKXKTIYQKGEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC(=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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